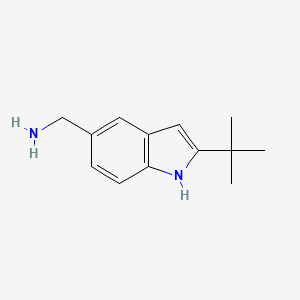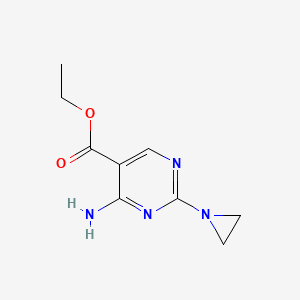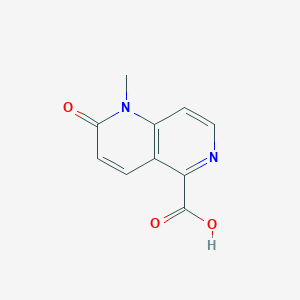
7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a hydroxy group at the 7th position, a nitro group at the 8th position, and a ketone group at the 1st position of the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the nitration of 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Another synthetic route involves the reduction of 7-hydroxy-8-nitro-1-naphthaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a more controlled approach to obtaining the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 7-Keto-8-nitro-3,4-dihydronaphthalen-1(2H)-one or 7-Carboxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one.
Reduction: 7-Hydroxy-8-amino-3,4-dihydronaphthalen-1(2H)-one.
Substitution: 7-Alkoxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one or 7-Acyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one.
Aplicaciones Científicas De Investigación
7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. Additionally, the hydroxy group can form hydrogen bonds with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 8-Nitro-3,4-dihydronaphthalen-1(2H)-one
- 7-Hydroxy-8-amino-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
7-Hydroxy-8-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both hydroxy and nitro groups on the naphthalenone ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
7-hydroxy-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-2-6-4-5-8(13)10(9(6)7)11(14)15/h4-5,13H,1-3H2 |
Clave InChI |
XICVICUOLQJYKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)




![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)








